2-(3,5-Difluorophenyl)piperidine
Overview
Description
“2-(3,5-Difluorophenyl)piperidine” is a compound that belongs to the class of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions . A combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .Chemical Reactions Analysis
Piperidines are widely used to convert ketones to enamines . Enamines derived from piperidine are substrates in the Stork enamine alkylation reaction .Mechanism of Action
Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs . Several crucial signaling pathways essential for the establishment of cancers are regulated by piperidine .
Safety and Hazards
Future Directions
Piperidine being a privileged scaffold plays a crucial role in leading drug development and new piperidine derivatives for future drug molecules with high potential are therefore still being searched . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating the ongoing interest and research in this field.
Properties
IUPAC Name |
2-(3,5-difluorophenyl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11/h5-7,11,14H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDKKMYWKCKZGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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